

Synergistic Anti-Cancer Effects of Mps-BAY2b and its Analogs in Combination Therapies

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For Researchers, Scientists, and Drug Development Professionals

The inhibition of Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), represents a promising strategy in oncology. The Mps1 inhibitor Mps-BAY2b and its analogs, such as BAY 1217389, have demonstrated significant synergistic anti-cancer effects when combined with other therapeutic agents. This guide provides a comparative overview of the synergistic effects of Mps1 inhibitors with taxanes and BH3-mimetics, supported by preclinical and clinical data. A potential synergistic interaction with platinum-based chemotherapy is also discussed.

Mps-BAY2b and Analogs with Taxanes (Paclitaxel/Docetaxel)

The combination of Mps1 inhibitors with taxanes, such as paclitaxel and docetaxel, has shown robust synergistic cytotoxicity in a variety of cancer models. This synergy arises from the distinct but complementary mechanisms of action of the two drug classes. Taxanes stabilize microtubules, leading to mitotic arrest and activation of the SAC. Mps1 inhibitors, in contrast, abrogate the SAC, forcing cells to exit mitosis prematurely with chromosomal segregation errors, ultimately leading to mitotic catastrophe and cell death.[1][2]

Quantitative Data Summary



Cancer Model	Mps1 Inhibitor	Combination Agent	Key Synergistic Outcomes	Reference
HeLa-Matu Cervical Cancer Xenograft	Mps-BAY2b	Paclitaxel	Superior reduction in tumor growth compared to single agents.	[3]
BRCA1-/-;TP53-/ - Mammary Tumors	Cpd-5 (Mps1 inhibitor)	Docetaxel	Increased multipolar anaphases, aberrant nuclear morphologies, and enhanced cell death.	[1]
Advanced Solid Tumors (Phase I Clinical Trial)	BAY 1217389	Paclitaxel	Objective response rate of 31.6% in evaluable patients.	[2]

Experimental Protocols

In Vivo Xenograft Study (HeLa-Matu Model)

- Cell Line: HeLa-Matu human cervical carcinoma cells.
- Animal Model: Athymic nu/nu mice.
- Tumor Inoculation: Subcutaneous injection of HeLa-Matu cells.
- Treatment Groups:
 - Vehicle control.
 - Paclitaxel (10 mg/kg, i.v., once weekly).



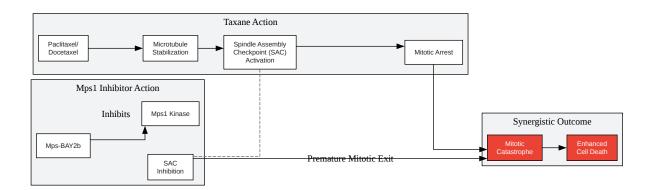
- Mps-BAY2b (30 mg/kg, p.o., twice daily).
- Combination: Paclitaxel (10 mg/kg, i.v., once weekly) + Mps-BAY2b (30 mg/kg, p.o., twice daily).
- Endpoint: Tumor volume was measured regularly to assess treatment efficacy.[3]

Phase I Clinical Trial (BAY 1217389 and Paclitaxel)

- Patient Population: Patients with advanced solid tumors.
- Treatment Regimen:
 - BAY 1217389 administered orally twice daily on a 2-days-on/5-days-off schedule.
 - Paclitaxel administered weekly at 90 mg/m².
- Primary Objectives: To assess the safety, establish the maximum tolerated dose (MTD), and evaluate the pharmacokinetic profiles.
- Key Findings: The MTD of BAY 1217389 was established at 64 mg twice daily with paclitaxel. Dose-limiting toxicities were primarily hematologic.[2][4]

Signaling Pathway and Experimental Workflow

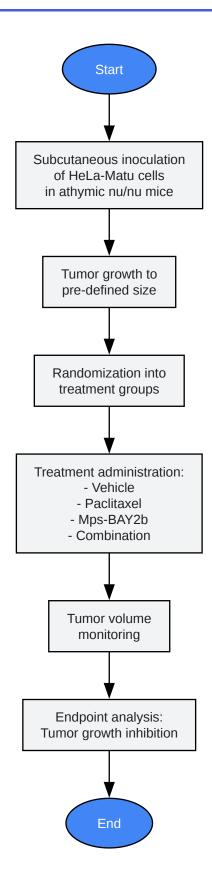




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Caption: Mechanism of synergy between taxanes and Mps1 inhibitors.





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Caption: Workflow for in vivo xenograft efficacy study.



Mps-BAY2b Analog (BAY 1217389) with BH3-Mimetics (Navitoclax)

The combination of the Mps1 inhibitor BAY 1217389 with the BH3-mimetic navitoclax has demonstrated synergistic cytotoxicity in lung cancer cells. Navitoclax inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby lowering the threshold for apoptosis. When combined with the mitotic stress induced by Mps1 inhibition, this leads to a significant increase in apoptotic cell death.[5]

Ouantitative Data Summary

Cancer Model	Mps1 Inhibitor	Combination Agent	Key Synergistic Outcomes	Reference
A549 Lung Cancer Cells (2D culture)	BAY 1217389	Navitoclax	Significant increase in Annexin-V positive (apoptotic) cells (62.5%) compared to BAY 1217389 (24.8%) or navitoclax (42.8%) alone.	[5]
A549 Lung Cancer Spheroids (3D culture)	BAY 1217389	Navitoclax	Enhanced cytotoxic activity in a 3D model that mimics solid tumors.	[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Cell Line: A549 non-small cell lung cancer cells.



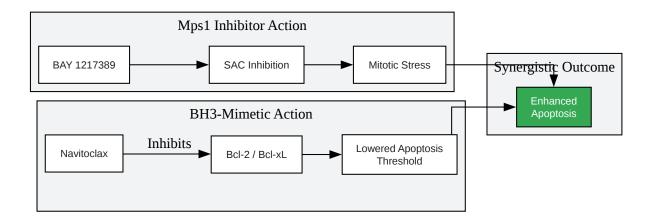
- Treatment: Cells were exposed to varying concentrations of BAY 1217389, navitoclax, or the combination for 48 hours.
- Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
- Analysis: The percentage of viable cells was calculated relative to untreated controls.
 Synergy was assessed using appropriate models.

Apoptosis Assay (Annexin V Staining)

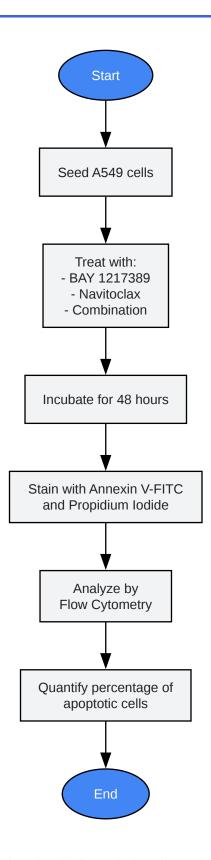
- Cell Line: A549 cells.
- Treatment: Cells were treated with BAY 1217389, navitoclax, or the combination for 48 hours.
- Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds
 to phosphatidylserine exposed on the outer leaflet of the cell membrane during early
 apoptosis, while PI stains the DNA of cells with compromised membranes (late
 apoptosis/necrosis).
- Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.[5]

Signaling Pathway and Experimental Workflow









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